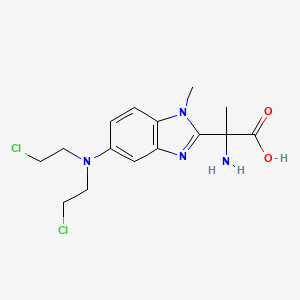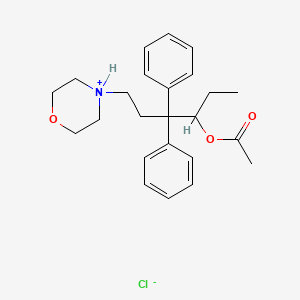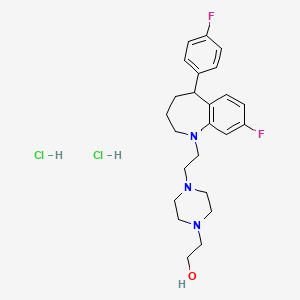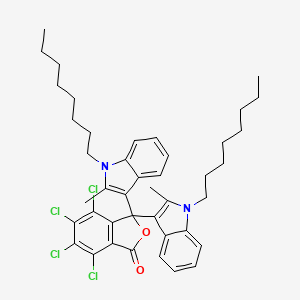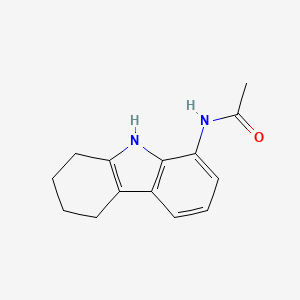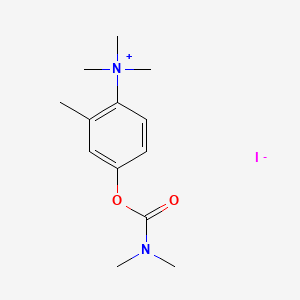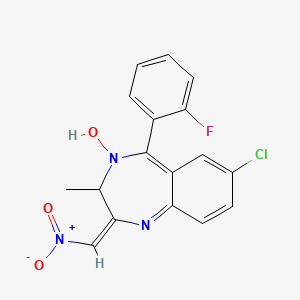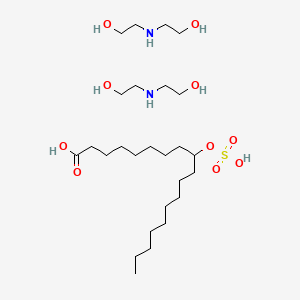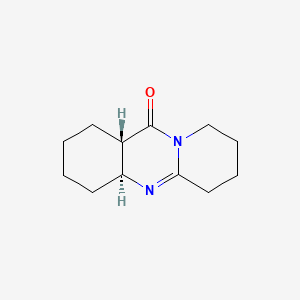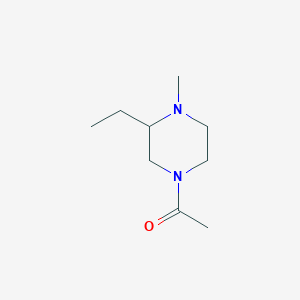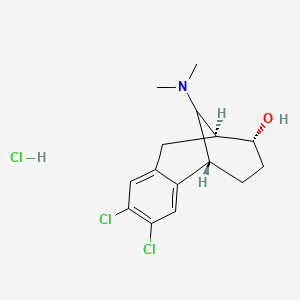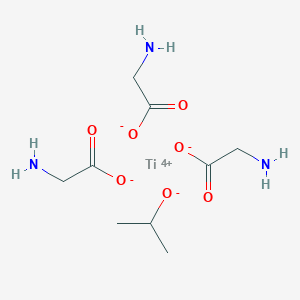
2-Aminoacetate;propan-2-olate;titanium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoacetate;propan-2-olate;titanium(4+) is a complex organometallic compound with the molecular formula C12H28O4Ti. It is also known as titanium(IV) bis(isopropoxide) bis(acetylacetonate). This compound is notable for its applications in various fields such as catalysis, material science, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl4) with isopropanol (propan-2-ol) and acetylacetone (2,4-pentanedione) in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound is typically produced by a controlled hydrolysis of titanium tetrachloride with isopropanol and acetylacetone under an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often used in the formation of titanium dioxide (TiO2) nanoparticles.
Reduction: Reduction reactions are less common but can be employed to produce lower oxidation state titanium complexes.
Substitution: Substitution reactions involve the replacement of ligands, such as replacing isopropoxide groups with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Various ligands such as water, ammonia, or other alcohols under mild conditions.
Major Products Formed:
Titanium Dioxide (TiO2): Used in pigments, coatings, and photocatalysts.
Lower Oxidation State Titanium Complexes: Used in specialized catalytic processes.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in the epoxidation of alkenes and the polymerization of olefins. Biology: It has applications in the study of biological systems, including the development of bioactive titanium-based materials. Medicine: The compound is explored for its potential use in medical imaging and drug delivery systems. Industry: It is used in the production of advanced materials, such as high-strength alloys and ceramics.
Mecanismo De Acción
The compound exerts its effects primarily through its catalytic properties. The titanium center coordinates to various substrates, facilitating reactions by lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to promote or inhibit specific reactions.
Comparación Con Compuestos Similares
Titanium(IV) Isopropoxide (TTIP): Similar in structure but lacks the acetylacetonate ligands.
Titanium(IV) Ethoxide: Similar catalytic properties but uses ethoxide ligands instead of isopropoxide.
Titanium(IV) Acetylacetonate: Similar to the compound but without the isopropoxide ligands.
Uniqueness: The presence of both isopropoxide and acetylacetonate ligands in 2-Aminoacetate;propan-2-olate;titanium(4+) provides unique catalytic properties and stability compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
Propiedades
Número CAS |
68443-98-1 |
|---|---|
Fórmula molecular |
C9H19N3O7Ti |
Peso molecular |
329.13 g/mol |
Nombre IUPAC |
2-aminoacetate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C3H7O.3C2H5NO2.Ti/c1-3(2)4;3*3-1-2(4)5;/h3H,1-2H3;3*1,3H2,(H,4,5);/q-1;;;;+4/p-3 |
Clave InChI |
FGNWDHMCWJNIAZ-UHFFFAOYSA-K |
SMILES canónico |
CC(C)[O-].C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


